molecular formula C9H9BrF2O2S B1484210 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene CAS No. 2168185-13-3

1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene

Cat. No.: B1484210
CAS No.: 2168185-13-3
M. Wt: 299.13 g/mol
InChI Key: QGEJZKAPWHPVLB-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a 2,2-difluoropropane-1-sulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene can be synthesized through several methods, including:

  • Halogenation: Bromination of 3-(2,2-difluoropropane-1-sulfonyl)benzene using bromine in the presence of a catalyst.

  • Sulfonylation: Introduction of the sulfonyl group using reagents like chlorosulfonic acid followed by substitution with difluoropropane.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the bromo group to form corresponding hydrocarbons.

  • Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Various nucleophiles such as amines, alcohols, or halides under suitable conditions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives or ketones.

  • Reduction: Alkylbenzenes.

  • Substitution: Aminobenzenes, alkylbenzenes, or halobenzenes.

Scientific Research Applications

1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene is utilized in various scientific research fields:

  • Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Potential use in drug discovery and development, especially in designing molecules with specific biological activities.

  • Industry: Application in material science for the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways relevant to its application.

Comparison with Similar Compounds

1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene is compared with similar compounds such as:

  • 1-Bromo-2,2-difluoropropane: Similar structure but different functional group positioning.

  • 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride: Similar sulfonyl group but different halogenation pattern.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity profile make it a valuable tool in the synthesis of new molecules and the exploration of biochemical pathways.

Properties

IUPAC Name

1-bromo-3-(2,2-difluoropropylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2S/c1-9(11,12)6-15(13,14)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJZKAPWHPVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC(=CC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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